3',4'-Difluoro[1,1'-biphenyl]-2-amine
Description
Contextualization of Fluorinated Biphenyl (B1667301) Amines within Contemporary Chemical Research
Fluorinated biphenyl amines are a prominent class of compounds in modern chemical research, valued for their unique properties conferred by the presence of fluorine atoms. The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological characteristics. researchgate.nettandfonline.com Fluorine's high electronegativity and small atomic size can influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability. researchgate.netnbinno.comacs.org
These properties make fluorinated compounds, including biphenyl amines, highly sought after in several fields:
Medicinal Chemistry: Fluorine substitution is a widely used strategy in drug design to enhance the efficacy and pharmacokinetic profiles of therapeutic agents. tandfonline.comacs.org It can lead to stronger interactions with biological targets and increased metabolic stability, prolonging the drug's half-life. nbinno.com
Agrochemicals: Many modern pesticides and fungicides incorporate fluorinated structures to improve their potency and stability in the environment.
Materials Science: The unique electronic properties of fluorinated compounds make them suitable for the development of advanced materials, including polymers and liquid crystals.
The biphenyl scaffold itself is considered a "privileged" structure in medicinal chemistry, as it is found in numerous natural and synthetic products with a wide range of biological activities. gre.ac.uk The combination of the biphenyl core with fluorine atoms and an amine functional group creates a versatile molecular template with broad applicability in the development of new functional molecules.
Academic Significance of the 3',4'-Difluoro[1,1'-biphenyl]-2-amine Molecular Scaffold
The specific molecular scaffold of this compound holds particular significance, primarily as a crucial intermediate in the synthesis of high-value agrochemical products. google.com Its most notable application is as a key building block for the fungicide Pyraziflumid. google.com The precise arrangement of the difluoro substitution pattern on one phenyl ring and the ortho-amino group on the other is essential for the biological activity of the final product.
The importance of this compound is underscored by its relationship to other commercially significant ortho-biphenylamines, which serve as intermediates for other major fungicides such as:
Bixafen
Boscalid
Fluxapyroxad google.com
This family of compounds highlights the industrial demand for efficient and scalable synthetic routes to ortho-substituted biphenylamines. Consequently, significant research effort is directed towards optimizing the synthesis of this compound, making it a subject of both academic inquiry and industrial process development.
| Property | Value |
|---|---|
| CAS Number | 873056-62-3 sigmaaldrich.compharmaffiliates.com |
| Molecular Formula | C12H9F2N pharmaffiliates.com |
| Molecular Weight | 205.21 g/mol sigmaaldrich.compharmaffiliates.com |
| IUPAC Name | This compound sigmaaldrich.com |
| Synonyms | 3',4'-Difluorobiphenyl-2-ylamine; 2-(3,4-Difluorophenyl)aniline pharmaffiliates.com |
| Physical Form | White to Yellow Solid sigmaaldrich.com |
| InChI Key | HFHHGKVFBPGNTR-UHFFFAOYSA-N sigmaaldrich.com |
Overview of Key Research Areas and Methodological Approaches for this compound
Research surrounding this compound is predominantly focused on its synthesis. The development of efficient, cost-effective, and scalable synthetic methods is a primary objective for its use in industrial applications.
Key Methodological Approaches:
The synthesis of this and similar biphenyl structures often involves a two-stage process: the formation of the carbon-carbon bond to create the biphenyl core, followed by the introduction or modification of functional groups.
Biphenyl Core Synthesis (C-C Coupling):
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is one of the most prevalent and versatile methods for forming biaryl linkages. gre.ac.ukacs.orgmdpi.com The reaction typically involves the coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, a common strategy involves coupling an ortho-halonitrobenzene with a corresponding fluorinated phenylboronic acid. google.com This method is favored for its high yields and tolerance of various functional groups. acs.org
Decarboxylative Coupling: An alternative approach involves the reaction between an ortho-nitrobenzoic acid salt and a substituted halobenzene (e.g., 3,4-difluoro bromobenzene) in the presence of a catalyst. google.com This method circumvents the need for pre-formed boronic acids.
Amine Group Formation (Reduction):
Catalytic Hydrogenation: The most common route to introduce the final amine functionality is through the reduction of a nitro group precursor (3',4'-difluoro-2'-nitrobiphenyl). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a highly effective and widely used industrial process for this transformation. mt.comwikipedia.orgcommonorganicchemistry.com This method is often preferred for its clean reaction profile and high yields. commonorganicchemistry.com The precursor, 3',4'-difluoro-2'-nitrobiphenyl, is typically synthesized via the coupling methods described above. google.comgoogle.com
The development of one-pot procedures that combine the coupling and reduction steps is also an area of active research, aiming to improve process efficiency and reduce waste. google.com
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-difluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHHGKVFBPGNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 ,4 Difluoro 1,1 Biphenyl 2 Amine and Its Functionalized Derivatives
Precursor Synthesis and Strategic Halogenation of Aromatic Substrates
The synthesis of 3',4'-Difluoro[1,1'-biphenyl]-2-amine originates from readily available aromatic precursors that are functionalized to enable subsequent coupling reactions. A common strategy involves the preparation of a substituted halobenzene and a corresponding coupling partner. google.com For the target molecule, a key precursor is a 1,2-difluorobenzene (B135520) derivative, typically 3,4-difluorobromobenzene or 3,4-difluoroiodobenzene. This is often coupled with a derivative of aniline (B41778) or nitrobenzene.
One synthetic route employs an o-nitrobenzoic acid salt as a precursor for the aniline ring. google.com This method involves a decarboxylative coupling reaction. The synthesis of the precursors involves standard aromatic chemistry. For example, 3,4-difluorobromobenzene can be prepared from 1,2-difluorobenzene through electrophilic bromination. The other coupling partner, the o-nitrobenzoic acid salt, is typically prepared by the nitration of benzoic acid followed by salt formation. google.com The strategic placement of halogen atoms (bromine or iodine) on one precursor and a reactive group (like a boronic acid or an organometallic species) on the other is crucial for the subsequent carbon-carbon bond formation step.
In an alternative pathway, the synthesis may start with a pre-formed aniline derivative, such as 2-bromoaniline (B46623) or 2-chloroaniline, which is then coupled with a 3,4-difluorophenylboronic acid. The halogenation of aniline to produce ortho-haloanilines is a well-established industrial process.
Carbon-Carbon Bond Formation in Biphenyl (B1667301) Systems for Target Compound Assembly
The central challenge in synthesizing this compound is the construction of the carbon-carbon single bond that links the two phenyl rings. Modern organic synthesis overwhelmingly favors transition-metal-catalyzed cross-coupling reactions for this purpose due to their efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Construction
Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds, including fluorinated biphenylamines. google.comresearchgate.netnih.govacs.org These reactions have become indispensable tools in the pharmaceutical and agrochemical industries for creating complex molecular architectures from simpler building blocks. researchgate.netgoogle.com The general mechanism involves an oxidative addition of an aryl halide to a Palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.comkochi-tech.ac.jp
Among the various palladium-catalyzed methods, the Suzuki-Miyaura coupling is the most prominent and widely applied strategy for the synthesis of this compound and its analogues. google.comresearchgate.netnih.govacs.orggoogle.com This reaction typically involves the coupling of an aryl halide (e.g., 3,4-difluorobromobenzene) with an arylboronic acid or ester (e.g., 2-aminophenylboronic acid) in the presence of a palladium catalyst and a base. mdpi.comnih.gov
A common route involves the coupling of 3,4-difluorobromobenzene with 2-aminophenylboronic acid. nih.gov An alternative, and often preferred, industrial approach is to couple an ortho-halonitrobenzene (like 2-chloronitrobenzene) with (3,4-difluorophenyl)boronic acid. google.com The resulting 3',4'-difluoro-2-nitrobiphenyl intermediate is then reduced in a subsequent step to yield the final amine product, this compound. google.com This two-step process is often more robust and higher-yielding.
The success of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of the catalytic system, which includes the palladium source, the supporting ligand, the base, and the solvent. rsc.orgrsc.orgresearchgate.net
Catalyst and Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle, and preventing catalyst deactivation. nih.gov For challenging couplings, such as those involving electron-rich anilines or less reactive aryl chlorides, advanced ligands are required. researchgate.net Biaryl phosphine (B1218219) ligands, such as SPhos, RuPhos, and their derivatives, are highly effective due to their steric bulk and electron-donating properties, which facilitate both oxidative addition and reductive elimination. acs.orgresearchgate.nettum.de N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations. google.com Simple palladium sources like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) are often used in combination with these sophisticated ligands. mdpi.com
Bases and Solvents: The base plays a crucial role in the transmetalation step, activating the boronic acid component. nih.gov Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). researchgate.netnih.gov The choice of solvent is also important, with common options being toluene (B28343), ethanol, tetrahydrofuran (B95107) (THF), and mixtures with water. researchgate.netgoogle.com
The table below summarizes typical conditions and findings from optimization studies for Suzuki-Miyaura reactions relevant to biphenylamine synthesis.
| Palladium Source | Ligand | Base | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | (2-(anthracen-9-yl)-1H-inden-3-yl)dicyclohexylphosphine | K₃PO₄ | Toluene/iPrOH/Water | High activity for aryl chlorides with Pd loadings down to 0.01 mol%. | researchgate.net |
| PdCl₂ | None (Ligand-free) | K₂CO₃ | DMF/Water | Ultrasonic irradiation enhanced reaction rates and promoted nanoparticle catalyst formation. | nih.gov |
| Pd(dppf)Cl₂ | dppf (intrinsic) | Na₂CO₃ | Toluene/Water | Effective for coupling quinazoline (B50416) bromides with boronic esters. | mdpi.com |
| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Not Specified | Allowed coupling of fluoroalkylamines under milder basic conditions, preventing product degradation. | nih.gov |
| CataXCium A Pd G3 | CataXCium A (intrinsic) | K₃PO₄ | Dioxane/Water | Uniquely effective for couplings on unprotected ortho-bromoanilines with broad functional group tolerance. | nih.gov |
In industrial applications, catalyst efficiency is paramount. This is measured by the Turnover Number (TON), representing the total number of substrate molecules converted per molecule of catalyst, and the Turnover Frequency (TOF), which is the TON per unit of time (h⁻¹). Achieving high TON and TOF values reduces catalyst costs and minimizes palladium contamination in the final product.
Research has focused on developing highly active catalyst systems that operate at very low loadings (as low as parts-per-million levels). For instance, a catalyst system for a related synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine enabled catalyst loading as low as 0.04 mol%, demonstrating a significant improvement in efficiency. researchgate.net Another study on fluorinated biphenyl derivatives using a heterogeneous palladium catalyst supported on modified graphene reported TOF values up to 67 h⁻¹. mdpi.com A highly efficient palladium catalyst supported on nanoparticles (Pd@NPad2-1.0) achieved a TON of 250,000 and a TOF of 41,666 h⁻¹ for the coupling of aryl bromides with phenylboronic acid, showcasing the potential for extremely efficient biphenyl synthesis. researchgate.net
The table below presents examples of catalyst systems with reported efficiency metrics for relevant Suzuki-Miyaura couplings.
| Catalyst System | Substrates | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Reference |
|---|---|---|---|---|---|
| PEPPSI-derived complexes | Aryl halides and aryl boronic acids | 0.001 | ~100,000 | Not Specified | researchgate.net |
| Pd@NPad2-1.0 | Aryl bromides and phenylboronic acid | 0.0004 | 250,000 | 41,666 | researchgate.net |
| G-COOH-Pd-10 | Fluorinated aryls | Not Specified | Not Specified | up to 67 | mdpi.com |
While the Suzuki-Miyaura reaction is dominant, other palladium-mediated couplings can, in principle, be used for C-C bond formation. Reactions like the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents) are also powerful methods for biaryl synthesis. However, for the industrial production of compounds like this compound, the Suzuki-Miyaura reaction is generally preferred due to the lower toxicity and higher stability of the organoboron reagents compared to organotin or organozinc compounds. nih.govnih.gov
Another relevant palladium-catalyzed reaction is the Buchwald-Hartwig amination, which forms a C-N bond. researchgate.netnih.gov While not used to form the biphenyl C-C bond, it could be envisioned as a final step to install the amine group onto a pre-formed 3',4'-difluorobiphenyl core. However, the more common route involves coupling with a nitro-substituted precursor followed by reduction. google.com
Suzuki-Miyaura Coupling for the Synthesis of Difluorobiphenylamine Scaffolds
Copper-Catalyzed Coupling Approaches
Copper-catalyzed reactions are a cornerstone in the synthesis of biaryl compounds, and they play a significant role in the preparation of this compound precursors. google.commdpi.com These methods, often falling under the umbrella of Ullmann-type reactions, are valued for their utility in forming carbon-carbon bonds. researchgate.net
A documented synthesis for the nitro precursor of the target molecule, 3',4'-difluoro-2'-nitrobiphenyl, utilizes a decarboxylation coupling reaction. google.com This process involves reacting an ortho-nitrobenzoic acid salt with a substituted halobenzene, such as 3,4-difluorobromobenzene. google.com The reaction is facilitated by a dual-catalyst system, typically comprising a copper salt and a palladium complex, along with specific ligands to enhance reactivity and yield. google.com For instance, a combination of cuprous iodide (CuI), palladium acetylacetonate (B107027) [Pd(acac)₂], triphenylphosphine (B44618) (PPh₃), and 1,10-phenanthroline (B135089) has been successfully employed. google.com The reaction is generally conducted in a high-boiling point solvent like polyethylene (B3416737) glycol (PEG-400) at elevated temperatures, for example, 190°C for 22 hours, to ensure the reaction proceeds to completion. google.com
Table 1: Example Conditions for Copper-Catalyzed Decarboxylation Coupling
| Reactant A | Reactant B | Catalyst System | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| o-nitrobenzoic acid potassium salt | 3,4-difluorobromobenzene | CuI, Pd(acac)₂, PPh₃, 1,10-phenanthroline | PEG-400 | 190°C | 22 hours |
Classical Coupling Reactions for Biphenyl Formation (e.g., Wurtz-Fittig, Ullmann)
Classical methods for biphenyl synthesis, while sometimes superseded by modern palladium-catalyzed reactions, form the fundamental basis of C-C bond formation.
The Wurtz-Fittig reaction is a modification of the Wurtz reaction, designed for the synthesis of substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal in a dry ether solvent. vedantu.comgeeksforgeeks.org For the formation of a biphenyl structure, a variation known as the Wurtz reaction can be envisioned, where two molecules of an aryl halide are coupled in the presence of sodium. wikipedia.org However, this reaction is often plagued by side reactions and has limited applicability for complex, unsymmetrical biphenyls. scienceinfo.com The mechanism can proceed through either a radical or an organo-alkali pathway. geeksforgeeks.orgscienceinfo.com
The "classic" Ullmann reaction is more directly relevant and involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl. organic-chemistry.org This reaction typically requires high temperatures (often exceeding 200°C) and a stoichiometric amount of copper powder. organic-chemistry.orgorientjchem.org The active species is believed to be a copper(I) compound that undergoes oxidative addition with the aryl halide. organic-chemistry.org While effective, the harsh conditions can limit its compatibility with sensitive functional groups. Modern variations have been developed that use catalysts and ligands to proceed under milder conditions. mdpi.com
Introduction of the Amine Functionality via Diverse Chemical Transformations
Direct Amination Methodologies
Direct amination involves the formation of a carbon-nitrogen bond on a pre-formed biphenyl ring system. This can be accomplished using variations of the Ullmann condensation reaction or other modern cross-coupling reactions. An Ullmann-type C-N coupling would involve reacting a halogenated biphenyl, such as 2-bromo-3',4'-difluorobiphenyl, with an amine source in the presence of a copper catalyst. researchgate.net These reactions often require a ligand, such as L-proline or N-methylglycine, and a base to facilitate the coupling, which can proceed at milder temperatures (40-90°C) compared to classic Ullmann conditions. researchgate.net
Reduction of Nitro-Containing Biphenyl Precursors to the Desired Amine
A widely employed and highly reliable strategy for synthesizing aryl amines is the reduction of a corresponding nitroaromatic compound. google.com This two-step approach involves first synthesizing the nitro-containing biphenyl intermediate, 3',4'-difluoro-2'-nitrobiphenyl, via a coupling reaction as described previously (Section 2.2.2). google.com Subsequently, the nitro group (-NO₂) is reduced to the primary amine group (-NH₂). google.com
Catalytic hydrogenation is a common and efficient method for this transformation. google.com The nitro-biphenyl precursor is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, and subjected to a hydrogen atmosphere in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction is typically carried out in an autoclave to manage the hydrogen pressure. google.com
Table 2: Typical Conditions for Catalytic Hydrogenation of 3',4'-Difluoro-2'-nitrobiphenyl
| Substrate | Catalyst | Solvent | Hydrogen Pressure | Temperature | Time |
|---|---|---|---|---|---|
| 3',4'-Difluoro-2'-nitrobiphenyl | Palladium on Carbon (Pd/C) | Methanol/Ethanol | 0.2–2 MPa | 20–80°C | 1–10 hours |
Data sourced from patent information. google.com
Chemoselective Reduction Techniques for Halogenated Nitrobiphenyls
A critical consideration when reducing halogenated nitrobiphenyls is chemoselectivity. The reduction method must selectively target the nitro group without affecting the carbon-fluorine bonds, as dehalogenation is a common side reaction.
Catalytic hydrogenation with catalysts like Pd/C under controlled conditions is generally highly chemoselective for the reduction of a nitro group in the presence of aryl halides. google.com The conditions of temperature and pressure can be optimized to favor nitro reduction while minimizing hydrodehalogenation.
Beyond catalytic hydrogenation, other methods offer excellent chemoselectivity. Transition-metal-free systems, for example, have been developed for the deoxygenative reduction of nitroarenes. rsc.org One such system uses a combination of potassium tert-butoxide (KOtBu) and triethylborane (B153662) (BEt₃) with pinacolborane as the reductant, which can selectively reduce nitro groups under mild conditions without impacting other functional groups. rsc.org Reagents like triphenylphosphine can also mediate the deoxygenation of nitro groups, as seen in the initial steps of the Cadogan reaction for carbazole (B46965) synthesis. nih.govresearchgate.net
Design and Implementation of Cascade and One-Pot Synthetic Sequences
To enhance synthetic efficiency, reduce waste, and lower production costs, cascade or one-pot reactions are highly desirable. google.com These sequences combine multiple reaction steps into a single operation without the need to isolate and purify intermediate compounds.
In the context of synthesizing this compound, a one-pot process has been proposed that combines the initial C-C bond-forming coupling reaction with the subsequent nitro group reduction. google.com This would involve first performing the decarboxylative coupling of an o-nitrobenzoic acid salt and 3,4-difluorobromobenzene to form the 3',4'-difluoro-2'-nitrobiphenyl intermediate. google.com Upon completion of the coupling reaction, instead of isolating the product, the reaction conditions would be changed in the same vessel to facilitate the reduction. This could involve introducing a hydrogenation catalyst and hydrogen gas, or another suitable reducing agent, directly into the crude reaction mixture to convert the nitro-biphenyl intermediate into the final amine product. google.com Such an approach streamlines the entire synthesis, making it more adaptable for industrial-scale production. google.com
Post-Synthetic Derivatization and Functionalization Strategies for this compound
The inherent reactivity of the this compound core allows for a variety of post-synthetic modifications. These strategies are essential for fine-tuning the electronic and steric properties of the molecule, which in turn can influence its biological activity or material characteristics. The primary sites for functionalization are the aromatic rings of the biphenyl system and the amino group.
Electrophilic Aromatic Substitution on the Biphenyl Core
The biphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents on both aromatic rings. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. Conversely, the fluorine atoms are deactivating yet also ortho-, para-directing.
In the case of this compound, the amino-substituted ring is significantly more activated towards electrophilic attack than the difluorinated ring. Therefore, electrophilic substitution is expected to occur predominantly on the 2-aminobiphenyl (B1664054) ring. The primary positions for substitution would be the para and ortho positions relative to the amino group, which are the 5- and 3-positions, respectively. Steric hindrance from the adjacent phenyl ring might disfavor substitution at the 3-position, leading to a preference for the 5-position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. Due to the high reactivity of the amino-activated ring, mild reaction conditions are often necessary to avoid polysubstitution and side reactions. Protection of the amino group, for instance by converting it to an amide, can be employed to moderate its activating effect and to circumvent potential complications arising from its basicity, especially in reactions involving strong acids.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on this compound
| Reaction | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄, 0 °C | 3',4'-Difluoro-5-nitro[1,1'-biphenyl]-2-amine |
| Bromination | Br₂, FeBr₃, in CCl₄ | 5-Bromo-3',4'-difluoro[1,1'-biphenyl]-2-amine |
| Acylation | CH₃COCl, AlCl₃, in CS₂ | 5-Acetyl-3',4'-difluoro[1,1'-biphenyl]-2-amine (after protection of the amino group) |
Note: The products listed are based on predicted regioselectivity. Actual reaction outcomes may vary.
Nucleophilic Aromatic Substitution on Fluorinated Biphenyls
Nucleophilic aromatic substitution (SNAr) on the difluorinated ring of this compound represents a viable strategy for introducing a range of nucleophiles. In SNAr reactions of fluoroarenes, the fluorine atom acts as a good leaving group. The rate of these reactions is typically enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.
In this compound, the difluorinated ring is not activated by strong electron-withdrawing groups. However, the high electronegativity of the fluorine atoms themselves contributes to the electrophilicity of the carbon atoms to which they are attached, making nucleophilic attack possible under certain conditions. Generally, the fluorine atom at the 4'-position is expected to be more susceptible to nucleophilic attack than the one at the 3'-position, due to the electronic effects of the neighboring fluorine atom.
The presence of the electron-donating amino group on the other ring may have a slight deactivating effect on the difluorinated ring for SNAr reactions. Therefore, forcing conditions, such as high temperatures and the use of strong nucleophiles, may be required to achieve substitution. Common nucleophiles that can be employed include alkoxides, thiolates, and amines.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions on this compound
| Nucleophile | Reagents and Conditions | Expected Major Product |
| Methoxide | NaOCH₃, in DMF, heat | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-2-amine |
| Thiophenoxide | PhSNa, in NMP, heat | 3'-Fluoro-4'-(phenylthio)[1,1'-biphenyl]-2-amine |
| Dimethylamine | HN(CH₃)₂, in DMSO, heat | N¹,N¹-Dimethyl-3'-fluoro-[1,1'-biphenyl]-2,4'-diamine |
Note: The products and conditions are illustrative and based on general principles of SNAr on non-activated fluoroarenes.
Cyclization Reactions Involving Biphenyl Amine Substrates
The 2-aminobiphenyl moiety in this compound is a key structural motif for the synthesis of various nitrogen-containing heterocyclic compounds, most notably carbazoles. Several classical organic reactions can be employed for this purpose.
The Pschorr cyclization involves the diazotization of the 2-amino group followed by an intramolecular radical cyclization onto the adjacent phenyl ring. jakami.dewikipedia.orgresearchgate.net This reaction is typically promoted by copper catalysts. Application of the Pschorr cyclization to this compound would be expected to yield a mixture of difluorinated carbazole isomers, with the regiochemical outcome depending on the position of cyclization on the difluorinated ring.
Another important method is the Graebe-Ullmann synthesis , which involves the reaction of a 1-phenyl-1,2,3-triazole to form a carbazole upon heating, often with dehydrating agents. While not a direct cyclization of the amine, it represents a related synthetic route where the 2-aminobiphenyl can be a precursor to the necessary triazole.
The Borsche-Drechsel cyclization is a method for synthesizing tetrahydrocarbazoles from arylhydrazones and cyclohexanones, which can then be aromatized to carbazoles. wikipedia.orgnih.govsemanticscholar.orgdrugfuture.com While not a direct cyclization of the biphenyl amine, the starting material can be derived from it.
The Pictet-Hubert reaction involves the dehydrative ring closure of an N-acyl-2-aminobiphenyl to form a phenanthridine (B189435) derivative. drugfuture.com This reaction typically requires high temperatures and a Lewis acid catalyst.
These cyclization strategies provide access to a variety of fused heterocyclic systems, with the fluorine atoms from the starting material incorporated into the final product, thus offering a route to novel fluorinated heterocycles.
Table 3: Common Cyclization Reactions for 2-Aminobiphenyl Derivatives
| Reaction Name | Description | Potential Product from this compound |
| Pschorr Cyclization | Diazotization of the amino group followed by copper-catalyzed intramolecular cyclization. jakami.dewikipedia.orgresearchgate.net | Difluorocarbazole |
| Graebe-Ullmann Synthesis | Formation of a carbazole from a 1-phenyl-1,2,3-triazole. | Difluorocarbazole |
| Borsche-Drechsel Cyclization | Synthesis of tetrahydrocarbazoles from arylhydrazones and cyclohexanones, followed by aromatization. wikipedia.orgnih.govsemanticscholar.orgdrugfuture.com | Difluorocarbazole |
| Pictet-Hubert Reaction | Dehydrative cyclization of an N-acyl-2-aminobiphenyl to a phenanthridine. drugfuture.com | Difluorophenanthridine |
Chemical Reactivity and Mechanistic Investigations of 3 ,4 Difluoro 1,1 Biphenyl 2 Amine
Redox Chemistry of the Amine and Biphenyl (B1667301) Moieties
The redox chemistry of 3',4'-Difluoro[1,1'-biphenyl]-2-amine is primarily centered on the primary amine functionality, with the biphenyl core being relatively robust under typical redox conditions.
The primary amine group is the most susceptible site for oxidation. The oxidation of aromatic amines can proceed through several pathways depending on the oxidant and reaction conditions.
Formation of Radical Cations : Electrochemical oxidation of anilines typically begins with a one-electron transfer to form a radical cation. mdpi.com This highly reactive intermediate can then undergo further reactions, such as deprotonation or coupling. Computational studies on substituted anilines have explored the energetics of these one-electron oxidation events. umn.edu
Oxidative Cyclization : A key reaction pathway for 2-aminobiphenyl (B1664054) and its derivatives is oxidative dehydrogenation to form carbazoles. researchgate.netwikipedia.org This intramolecular cyclization involves the formation of a new bond between the amine nitrogen and the ortho-carbon of the adjacent phenyl ring, followed by aromatization. It is a principal method for synthesizing the carbazole (B46965) core structure.
Oxidation to Nitro Group : While the oxidation of electron-rich anilines can be complex, electron-deficient anilines can be effectively oxidized to the corresponding nitro compounds using potent oxidizing agents like hypofluorous acid (HOF). acs.org Given the presence of the electron-withdrawing difluorophenyl group, it is plausible that under harsh oxidative conditions, the amine in this compound could be converted to a nitro group, yielding 3',4'-Difluoro-2-nitro[1,1'-biphenyl].
Table 1: Potential Oxidation Reactions and Products
| Starting Material | Reagent/Condition | Potential Product | Product Type |
|---|---|---|---|
| This compound | Electrochemical Oxidation | Radical Cation Intermediate | Reactive Intermediate |
| This compound | Oxidative Dehydrogenation (e.g., Pd catalyst) | 2,3-Difluorocarbazole | Heterocyclic Compound |
| This compound | HOF/CH3CN-H2O | 3',4'-Difluoro-2'-nitro-[1,1'-biphenyl] | Nitroaromatic |
Reduction reactions targeting this compound can affect the aromatic rings or the carbon-fluorine bonds.
Catalytic Hydrogenation : The aromatic rings of the biphenyl system can be reduced under catalytic hydrogenation conditions. This typically requires high pressures of hydrogen gas and a suitable heterogeneous catalyst (e.g., Palladium, Platinum, or Rhodium). The reaction would proceed via saturation of the phenyl rings to yield 3',4'-difluorobicyclohexyl-2-amine. Research on the hydrogenation of fluorinated pyridines to fluorinated piperidines demonstrates the feasibility of reducing fluorine-substituted aromatic rings while retaining the C-F bonds under specific conditions, such as using a Pd(OH)₂/C catalyst with an acid. acs.org
Hydrodefluorination : The carbon-fluorine bond, while strong, can be cleaved under specific catalytic conditions. This process, known as hydrodefluorination, replaces fluorine atoms with hydrogen. Catalytic systems based on bismuth have been shown to effectively catalyze the hydrodefluorination of polyfluoroarenes using silanes as the hydrogen source. nih.govacs.org Similarly, palladium-catalyzed hydrodehalogenation is effective for polychlorinated biphenyls (PCBs) and could potentially be adapted for fluorinated analogs. rsc.org Applying such methods to this compound could lead to the stepwise or complete removal of the fluorine atoms, producing 2-aminobiphenyl.
Table 2: Potential Reduction Reactions and Products
| Starting Material | Reagent/Condition | Potential Product | Reaction Type |
|---|---|---|---|
| This compound | H₂, Pd/C (high pressure/temp) | 3',4'-Difluorobicyclohexyl-2-amine | Aromatic Ring Hydrogenation |
| This compound | Bi(I) catalyst, Et₂SiH₂ | [1,1'-Biphenyl]-2-amine | Hydrodefluorination |
Substitution Reactions at Aromatic and Halogenated Positions
The two phenyl rings of this compound exhibit different reactivities towards substitution reactions due to their distinct substituents.
Electrophilic Aromatic Substitution (EAS) : The amine group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.org Conversely, the phenyl group is a weak activating group, and the fluorine atoms are deactivating. Therefore, electrophilic attack will overwhelmingly favor the amine-bearing ring. pearson.comyoutube.com The primary sites for substitution will be the C4 and C6 positions, which are para and ortho to the strongly directing amine group, respectively. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org
Nucleophilic Aromatic Substitution (NAS) : The 3',4'-difluorophenyl ring is activated towards nucleophilic aromatic substitution. The two electron-withdrawing fluorine atoms stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.comyoutube.com Strong nucleophiles (e.g., alkoxides, amides) can displace one of the fluorine atoms, typically under harsh conditions (high temperature/pressure) unless additional activating groups (like a nitro group) are present. nih.govrsc.org The fluorine at the C4' position is likely more susceptible to substitution than the one at C3' due to steric and electronic factors.
Coordination Chemistry and Organometallic Reactivity of the Amine Ligand
The amine functionality allows this compound to act as a ligand in organometallic chemistry, leading to the formation of coordination complexes and cyclometallated species.
The lone pair of electrons on the nitrogen atom of the primary amine group makes it an effective Lewis base, capable of coordinating to a wide variety of transition metal centers (e.g., Cu(II), Pd(II), Pt(II)). researchgate.net As a monodentate ligand, it can bond to a metal precursor to form simple coordination complexes. The coordination environment can be further studied using techniques like FT-IR and UV-vis spectroscopy. The principles of forming such complexes are well-established for various amine and amide ligands. researchgate.netresearchgate.net
2-Aminobiphenyl is a classic precursor for cyclometallation, a reaction that involves the coordination of the amine to a metal center followed by an intramolecular C-H activation of an ortho C-H bond on the adjacent phenyl ring. wikipedia.org This process forms a highly stable five-membered metallacycle. This reaction is particularly well-documented for palladium(II) salts, leading to the formation of dimeric palladacycles. nih.gov
It is highly probable that this compound undergoes a similar reaction. The process would involve:
Coordination of the amine nitrogen to a Pd(II) center.
Intramolecular electrophilic attack by the palladium on the C-H bond at the 2'-position of the difluorophenyl ring (C-H activation).
Formation of a stable C(sp²)–Pd bond, resulting in a five-membered palladacycle.
These cyclometallated palladium complexes, often called palladacycles, are notable for their stability and utility as catalysts in cross-coupling reactions. wikipedia.org The presence of fluorine atoms on the cyclometallated ring could influence the electronic properties and subsequent reactivity of the resulting organometallic complex. rsc.orgrsc.org
Cyclometallation Reactions of Fluorinated Biphenyl Amines
Regioselectivity in C-H Bond Activation Processes
The regioselectivity of C-H bond activation in this compound is primarily governed by the interplay between the directing effect of the amine group and the electronic influence of the fluorine substituents. In transition metal-catalyzed reactions, such as the intramolecular cyclization to form carbazoles, the amino group at the 2-position typically acts as a directing group. researchgate.net This directs the metal catalyst to activate a C-H bond on the adjacent aromatic ring, specifically at the ortho position (C-2').
The presence of fluorine atoms on the second phenyl ring significantly influences this process. The fluorine atom at the 3'-position is ortho to the target C-H bond at the 2'-position. This arrangement leads to a phenomenon often referred to as the "ortho-fluorine effect". rsc.org Experimental and computational studies have shown that ortho-fluorine substituents generally control regioselectivity by making the C-H activation more energetically favorable. ox.ac.uk This is attributed to an increase in the metal-carbon (M-C) bond energy upon ortho-fluorine substitution, which outweighs the increase in the corresponding C-H bond energy. rsc.orgox.ac.uk
Therefore, in a process like palladium-catalyzed intramolecular C-H amination, the activation is highly selective for the C-H bond at the 2'-position of this compound. nih.govchim.it The catalyst, directed by the amino group, will preferentially cleave the C-H bond that is ortho to the 3'-fluorine substituent. Paradoxically, while fluorine substitution strengthens adjacent C-H bonds, it is often these stronger bonds that react preferentially in C-H activation processes. core.ac.ukresearchgate.net
Elucidation of Multinuclear Reaction Pathways
The synthesis of carbazole derivatives from 2-aminobiphenyls often proceeds through a palladium-catalyzed tandem reaction involving C-H activation and subsequent C-N bond formation. nih.govresearchgate.net For this compound, the reaction pathway is initiated by the coordination of the amino group to a Pd(II) center. This is followed by an intramolecular C-H activation at the 2'-position, a step often described as an electrophilic palladation or concerted metalation-deprotonation, to form a six-membered palladacycle intermediate. nih.govresearchgate.net
Many of these catalytic transformations are not mononuclear and require a co-catalyst or oxidant to regenerate the active Pd(II) catalyst, constituting a multinuclear reaction pathway. nih.govnih.gov A common system employs a copper salt, such as Cu(OAc)₂, in the presence of an oxidant like oxygen or air. researchgate.netnih.govorganic-chemistry.org In this pathway, after the C-N bond is formed via reductive elimination from the palladacycle intermediate, the palladium is in a reduced Pd(0) state. The copper co-catalyst facilitates the re-oxidation of Pd(0) back to the catalytically active Pd(II) species, thereby completing the catalytic cycle. The copper salt itself is regenerated by the terminal oxidant. This cooperative catalysis between palladium and copper is crucial for achieving high yields and catalyst turnover.
| Step | Description | Metal Center(s) Involved |
| 1. Coordination | The amino group of the biphenylamine coordinates to the Pd(II) catalyst. | Palladium |
| 2. C-H Activation | Intramolecular activation of the C-H bond at the 2'-position forms a palladacycle. | Palladium |
| 3. Reductive Elimination | Formation of the C-N bond to create the carbazole ring, reducing Pd(II) to Pd(0). | Palladium |
| 4. Catalyst Reoxidation | The copper co-catalyst oxidizes Pd(0) back to Pd(II). The reduced copper is then reoxidized by a terminal oxidant (e.g., O₂). | Palladium, Copper |
Impact of Fluorine Substitution on Compound Reactivity and Selectivity
The primary effects of fluorine substitution can be categorized as follows:
Electronic Effects : The strong electron-withdrawing inductive effect of fluorine decreases the electron density of the aromatic ring. This influences the acidity of C-H protons, making them more susceptible to deprotonation in certain mechanistic pathways. core.ac.uk
Bond Strength Modification : Fluorine substituents alter the strength of adjacent C-H bonds. core.ac.uk While C-F bonds are exceptionally strong, the introduction of fluorine can paradoxically lead to the preferential activation of stronger C-H bonds over weaker ones in other parts of the molecule. researchgate.net
Thermodynamic and Kinetic Influence : In transition metal-mediated C-H activation, the presence of an ortho-fluorine substituent provides thermodynamic stabilization to the resulting metal-carbon bond. rsc.orgox.ac.uk This stabilization lowers the activation energy for the C-H cleavage step, thereby increasing the reaction rate and controlling the regioselectivity. ox.ac.uk This effect is a key factor in directing reactions to the C-H bond at the 2'-position.
The combination of these factors leads to high selectivity in reactions involving this compound. The directing effect of the amine group combined with the thermodynamic and kinetic advantages conferred by the 3'-fluoro substituent ensures that C-H activation occurs predictably at the 2'-position, facilitating efficient cyclization and other functionalization reactions.
| Feature | Impact of Fluorine Substitution | Consequence for Reactivity & Selectivity |
| Regioselectivity | Directs C-H activation to the ortho position (2'-position). rsc.orgox.ac.uk | High selectivity in intramolecular cyclization to form a single carbazole isomer. |
| Reaction Energetics | Lowers the activation energy for C-H cleavage by stabilizing the M-C bond. ox.ac.uk | Increased rate of C-H activation compared to non-fluorinated analogues. |
| Bond Energies | Increases the strength of adjacent C-H bonds. core.ac.uk | Preferential activation of the stronger C-H bond at the 2'-position. researchgate.net |
| Electronic Properties | Withdraws electron density from the aromatic ring. | Modifies the nucleophilicity of the amine and the overall reactivity profile of the molecule. |
Computational and Theoretical Investigations of 3 ,4 Difluoro 1,1 Biphenyl 2 Amine
Quantum Chemical Calculations for Molecular Description
Quantum chemical calculations provide a foundational understanding of the intrinsic properties of 3',4'-Difluoro[1,1'-biphenyl]-2-amine at the atomic level.
Density Functional Theory (DFT) Studies on Ground State Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometric parameters of a molecule in its ground state. nih.gov For this compound, calculations, typically employing functionals like B3LYP with a 6-311++G(d,p) basis set, are used to predict bond lengths, bond angles, and dihedral angles. nih.gov
Table 1: Predicted Geometrical Parameters for this compound Data is illustrative and based on typical values for similar molecular structures calculated using DFT methods.
| Parameter | Bond | Predicted Value |
| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-C (inter-ring) | ~1.49 Å | |
| C-N (amine) | ~1.37 Å | |
| C-F | ~1.35 Å | |
| N-H | ~1.01 Å | |
| C-H (aromatic) | ~1.08 Å | |
| Bond Angles | C-C-C (aromatic) | ~120° |
| C-C-N | ~121° | |
| H-N-H | ~112° | |
| Dihedral Angle | Phenyl-Phenyl | ~50° - 60° |
Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is essential for describing the electronic properties and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.infomdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.govmdpi.com For this compound, the electron-donating amine group tends to raise the HOMO energy level, while the electron-withdrawing fluorine atoms lower the LUMO energy level, collectively influencing the energy gap.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (IP) ≈ -EHOMO
Electron Affinity (EA) ≈ -ELUMO
Chemical Hardness (η) = (IP - EA) / 2
Electronegativity (χ) = (IP + EA) / 2
Electrophilicity Index (ω) = μ² / (2η) (where μ is the chemical potential, -χ)
Table 2: Predicted Electronic Properties of this compound Data is illustrative and based on typical values for similar molecular structures calculated using DFT methods.
| Property | Predicted Value (eV) | Description |
| EHOMO | -5.50 | Energy of the highest occupied molecular orbital |
| ELUMO | -0.80 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 4.70 | Indicates chemical reactivity and stability |
| Ionization Potential (IP) | 5.50 | Energy required to remove an electron |
| Electron Affinity (EA) | 0.80 | Energy released when an electron is added |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron configuration |
| Electronegativity (χ) | 3.15 | Power to attract electrons |
| Electrophilicity Index (ω) | 2.11 | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich), while blue indicates regions of most positive potential (electron-poor). nih.gov
For this compound, the MEP map would show:
Negative Regions (Red/Yellow): Concentrated around the highly electronegative nitrogen atom of the amine group and the two fluorine atoms. These sites are susceptible to electrophilic attack. nih.govnih.gov
Positive Regions (Blue): Located around the hydrogen atoms of the amine group and the aromatic rings. These areas are prone to nucleophilic attack. nih.gov
Neutral Regions (Green): Areas with near-zero potential.
The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species. researchgate.net
Conformational Analysis and Torsional Barriers of Biphenyl (B1667301) Rotation
The conformational flexibility of this compound is primarily defined by the rotation around the single bond connecting the two phenyl rings. nih.gov Computational analysis is used to map the potential energy surface as a function of the inter-ring dihedral angle.
The ground state of substituted biphenyls is typically a twisted conformation, as a fully planar structure (0° dihedral angle) leads to significant steric repulsion between ortho substituents and hydrogens. nih.govresearchgate.net Similarly, a perpendicular conformation (90° dihedral angle) is also a high-energy state. The energy minimum is found at an intermediate twist angle. For unsubstituted biphenyl, this angle is approximately 43-44°. nih.gov The presence of the bulky amino group at the 2-position in this compound is expected to increase this angle to minimize steric strain.
Computational methods can calculate the energy barriers for rotation through the planar and perpendicular states. These barriers provide insight into the molecule's conformational stability at different temperatures.
Table 3: Predicted Torsional Energy Profile for this compound Data is illustrative and based on typical values for similar molecular structures.
| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) | Stability |
| Planar (0°) | ~4.5 | Transition State |
| Twisted Minimum (~55°) | 0 | Ground State |
| Perpendicular (90°) | ~2.5 | Transition State |
Mechanistic Insights Derived from Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. pitt.edu For a molecule like this compound, which is often synthesized via cross-coupling reactions (e.g., Suzuki coupling), DFT calculations can map the entire reaction pathway. rsc.org
This involves identifying and calculating the energies of:
Reactants and Products: The starting materials and final products.
Intermediates: Stable species formed during the reaction.
Transition States: The highest energy point along the reaction coordinate for each elementary step.
By mapping the potential energy surface, researchers can determine the activation energies for key mechanistic steps, such as oxidative addition, transmetalation, and reductive elimination in a catalytic cycle. rsc.org This information helps to understand the reaction kinetics, rationalize product distributions, and identify potential side reactions. researchgate.netresearchgate.net Computational studies can also predict the most favorable reaction conditions and catalyst systems. researchgate.net
Computational Analysis of Fluorine's Influence on Electronic and Steric Properties
Electronic Influence: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I). This effect lowers the energy of the molecular orbitals, enhancing the molecule's oxidative stability. nih.gov The C-F bond is highly polarized and exceptionally strong, which contributes to the chemical stability of the fluorinated ring. nih.gov This electron-withdrawing nature can significantly alter the acidity/basicity of nearby functional groups and influence the molecule's interaction with biological targets or catalysts. Natural Bond Orbital (NBO) analysis can be used to quantify this charge delocalization and intramolecular interactions. nih.gov
Steric Influence: The van der Waals radius of a fluorine atom (1.47 Å) is only slightly larger than that of a hydrogen atom (1.20 Å). nih.gov Consequently, the substitution of hydrogen with fluorine does not introduce significant steric bulk. nih.gov However, electrostatic repulsion between the lone pairs of the fluorine atoms and adjacent electron clouds can influence local geometry and conformational preferences, including the biphenyl torsional angle. mdpi.com
Advanced Spectroscopic Characterization and Analytical Methodologies for 3 ,4 Difluoro 1,1 Biphenyl 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3',4'-Difluoro[1,1'-biphenyl]-2-amine, providing detailed information about the hydrogen and carbon environments and their connectivity.
Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Assignment
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the seven aromatic protons. The protons on the aminophenyl ring (positions 3, 4, 5, 6) would appear in the aromatic region, typically between 6.7 and 7.5 ppm. The amine protons (-NH₂) would likely produce a broad singlet, the chemical shift of which is sensitive to solvent and concentration, generally appearing between 3.5 and 5.0 ppm. The protons on the difluorophenyl ring (positions 2', 5', 6') will also resonate in the aromatic region, with their chemical shifts and splitting patterns significantly influenced by coupling to the adjacent fluorine atoms (H-F coupling).
The ¹³C NMR spectrum provides information on the twelve carbon atoms in the molecule. Carbons bonded to fluorine will exhibit large one-bond coupling constants (¹J-CF), appearing as doublets. Carbons at the ortho, meta, and para positions relative to the fluorine atoms will show smaller two-, three-, and four-bond couplings (²J-CF, ³J-CF, ⁴J-CF), leading to more complex splitting patterns. The carbon atom attached to the amino group (C2) is expected to be shielded, while the carbon at the biphenyl (B1667301) linkage (C1) would be deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Influences |
|---|---|---|---|
| Aminophenyl Ring | |||
| H3 / H4 / H5 / H6 | 6.7 - 7.5 | 115 - 130 | Anisotropic effect of rings, electron-donating NH₂ group |
| C1 | - | ~125 - 130 | Biphenyl linkage |
| C2 | - | ~140 - 145 | Attached to NH₂ group |
| C3 / C4 / C5 / C6 | - | 115 - 130 | Standard aromatic carbons |
| Difluorophenyl Ring | |||
| H2' / H5' / H6' | 7.0 - 7.4 | 115 - 125 | Electron-withdrawing F atoms, H-F coupling |
| C1' | - | ~135 - 140 | Biphenyl linkage |
| C2' / C5' / C6' | - | 115 - 125 | C-F coupling |
| C3' | - | ~148 - 152 (d, ¹J-CF) | Direct attachment to F |
| C4' | - | ~148 - 152 (d, ¹J-CF) | Direct attachment to F |
| Amine Group |
Note: Predicted values are based on general spectroscopic principles and data from analogous compounds. Actual experimental values may vary.
Application of Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Elucidation
Two-dimensional NMR techniques, such as Homonuclear Correlation Spectroscopy (COSY), are instrumental in confirming the proton-proton connectivity within the molecule. A COSY spectrum would display cross-peaks between the signals of protons that are coupled to each other, typically those on adjacent carbon atoms.
For this compound, the COSY spectrum would be expected to show:
Correlations within the aminophenyl ring: Cross-peaks would connect the signals of H-3 with H-4, H-4 with H-5, and H-5 with H-6, establishing their sequential arrangement.
Correlations within the difluorophenyl ring: Correlations would be observed between H-2' and H-6', and between H-5' and H-6', confirming their positions relative to each other and the fluorine substituents. No cross-peaks would be observed between protons on the different rings, confirming the presence of two isolated spin systems connected by the C1-C1' bond.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorption bands. The primary amine group (-NH₂) typically shows two distinct stretching vibrations (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ range. The C-N bond and the C-F bonds also have characteristic absorptions.
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium |
| C-N Stretch (Aromatic) | 1250 - 1360 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₁₂H₉F₂N), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass of 205.0703 Da.
The fragmentation pattern under electron ionization (EI) would likely involve:
The molecular ion peak ([M]⁺): This would be observed at m/z ≈ 205. As an odd-electron species containing one nitrogen atom, its nominal mass is an odd number, consistent with the Nitrogen Rule.
Loss of an amino radical (•NH₂): A fragment at [M-16]⁺.
Loss of fluorine (•F): A fragment at [M-19]⁺.
Cleavage of the biphenyl bond: This could lead to fragments corresponding to the aminophenyl cation (C₆H₆N⁺, m/z ≈ 92) and the difluorophenyl cation (C₆H₃F₂⁺, m/z ≈ 113).
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions
Ultraviolet-Visible (
Derivative Spectroscopy Techniques for Enhanced Spectral Resolution and Analysis
Applications in Resolution Enhancement and Background Suppression in Complex Mixtures
In complex mixtures, the absorption spectrum of this compound can be obscured by the spectra of other components. Derivative spectrophotometry addresses this challenge by transforming broad absorption bands into sharper, more defined peaks. The even-order derivatives, particularly the second and fourth derivatives, are highly effective in resolving overlapping signals from multiple compounds within a mixture. researchgate.netnih.gov This is because the derivative of a spectrum is more sensitive to small changes in curvature, allowing for the separation of signals that are not apparent in the zero-order spectrum.
A key advantage of this technique is the "zero-crossing" method. uw.edu.plrsc.org In a two-component mixture, it is often possible to find a wavelength where the derivative spectrum of one component crosses the zero-axis. At this specific wavelength, the contribution of that component to the total derivative signal is null, allowing for the direct quantification of the other component. For instance, when analyzing this compound in the presence of an interfering aromatic compound, a wavelength can be selected where the derivative of the interferent is zero, thereby enabling the selective measurement of the target analyte.
Furthermore, derivative spectrophotometry is adept at suppressing background absorption arising from matrix effects, such as turbidity or the presence of other absorbing species that produce broad, featureless spectra. scholarsresearchlibrary.com Since the derivative of a broad, slowly changing signal is close to zero, this technique effectively minimizes its impact on the analytical signal of the analyte, which typically has a sharper spectral feature.
| Parameter | Zero-Order Spectrometry | Second-Order Derivative Spectrometry |
| Spectral Resolution | Low, overlapping bands | High, well-resolved peaks |
| Background Suppression | Poor, susceptible to matrix effects | Excellent, minimizes broad background signals |
| Selectivity | Low in complex mixtures | High, enables selective analysis |
| Quantitative Analysis | Prone to interference | Accurate using zero-crossing or peak-to-peak methods |
Optimization of Signal-to-Noise Ratio in Derivative Spectrometric Methods
A potential drawback of derivative spectrophotometry is that the process of differentiation can amplify noise present in the original spectrum. koreascience.kr Therefore, optimizing the signal-to-noise (S/N) ratio is a critical step in method development. The S/N ratio in derivative spectrometry is influenced by several factors, including the instrumental parameters, the choice of the derivative order, and the digital filtering method used.
The selection of the derivative order is a trade-off between resolution enhancement and noise amplification. Higher-order derivatives provide better resolution of fine spectral details but also lead to a greater increase in noise. The optimal order is typically determined empirically to achieve the desired resolution without excessively degrading the S/N ratio.
Digital smoothing algorithms, such as the Savitzky-Golay filter, are commonly employed to reduce noise before or after differentiation. nih.gov These algorithms work by fitting a polynomial function to a set of adjacent data points, which effectively smooths out random noise while preserving the essential features of the spectrum. The choice of the polynomial order and the window size of the filter are crucial parameters that must be optimized to achieve the best S/N ratio. researchgate.netekb.eg
The instrumental scan speed and slit width also play a role in the quality of the derivative spectrum. A slower scan speed and an optimized slit width can improve the S/N ratio of the initial zero-order spectrum, which in turn leads to a better-quality derivative spectrum.
| Parameter for Optimization | Effect on Signal-to-Noise Ratio | Typical Approach for Optimization |
| Derivative Order | Higher orders increase noise | Empirical selection for best balance of resolution and S/N |
| Smoothing Algorithm (e.g., Savitzky-Golay) | Reduces noise | Optimization of polynomial order and window size |
| Instrumental Scan Speed | Slower speeds can reduce noise | Selection of the slowest practical speed |
| Instrumental Slit Width | Narrower slits can increase resolution but decrease signal | Optimization for the best compromise between resolution and signal intensity |
X-ray Crystallography for Precise Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique can provide a wealth of structural information that is unattainable by other methods. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. nih.govmdpi.com
The solid-state structure of this compound, as would be revealed by X-ray crystallography, would provide insights into its conformational preferences. A key structural feature of biphenyl derivatives is the torsional angle between the two phenyl rings. This angle is influenced by the steric and electronic effects of the substituents. In this case, the fluorine atoms and the amino group will play a significant role in determining the preferred conformation in the solid state.
Furthermore, X-ray crystallography can elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include hydrogen bonding involving the amino group and potentially weak C-H···F interactions. Understanding the crystal packing is crucial for comprehending the physical properties of the solid material, such as its melting point, solubility, and stability.
A typical output from an X-ray crystallographic study includes a set of crystallographic data, as illustrated in the hypothetical table below for a related biphenyl compound. This data provides a detailed description of the crystal's unit cell and the arrangement of the molecules within it.
| Crystallographic Parameter | Illustrative Value for a Biphenyl Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) ** | 98.76 |
| Volume (ų) | 1019.8 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) ** | 1.35 |
| R-factor (%) | 4.5 |
Applications of 3 ,4 Difluoro 1,1 Biphenyl 2 Amine in Advanced Materials Science
Precursor in the Development of Liquid Crystal Materials
The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their mesomorphic and electro-optical properties. The presence of fluorine can influence melting points, clearing points, and dielectric anisotropy, making fluorinated biphenyls valuable components in liquid crystal displays (LCDs). researchgate.netnih.govmdpi.comresearchgate.netbiointerfaceresearch.combeilstein-journals.orgrsc.orgmdpi.comnih.gov While direct synthesis of liquid crystals from 3',4'-Difluoro[1,1'-biphenyl]-2-amine is not extensively documented in publicly available literature, its structure makes it an ideal precursor for the synthesis of calamitic (rod-like) liquid crystals.
The synthesis would typically involve the diazotization of the amine group on this compound, followed by a substitution reaction to introduce a cyano or other suitable terminal group. The resulting fluorinated biphenyl (B1667301) core can then be further functionalized, for instance, by etherification or esterification with various alkyl chains to produce a homologous series of liquid crystals. The difluoro substitution pattern is expected to influence the molecular packing and intermolecular interactions, potentially leading to the formation of nematic or smectic phases with specific thermal ranges and dielectric properties. nih.govmdpi.combiointerfaceresearch.commdpi.comnih.gov
Table 1: Plausible Synthetic Route to Liquid Crystals from this compound
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Diazotization | NaNO₂, HCl, 0-5 °C | 3',4'-Difluoro[1,1'-biphenyl]-2-diazonium chloride |
| 2. Sandmeyer Reaction | CuCN, KCN | 2-Cyano-3',4'-difluoro[1,1'-biphenyl] |
| 3. Functionalization | Various reagents for terminal group modification | Target Liquid Crystal Molecule |
Components in Organic Electronic Devices
The unique electronic properties of fluorinated aromatic compounds make them attractive candidates for use in organic electronic devices. The strong electron-withdrawing nature of fluorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for charge injection and transport in these devices.
In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound can be envisioned as components in hole transport layers (HTLs) or as building blocks for emissive materials. The amine functionality provides a site for further chemical modification, allowing for the attachment of other aromatic groups to create larger, more complex molecules with tailored electronic and photophysical properties. The fluorine substitution can enhance the thermal and morphological stability of the resulting materials, which is crucial for the longevity and efficiency of OLED devices. While specific OLED materials derived directly from this compound are not widely reported, the broader class of fluorinated aromatic amines is extensively used in the design of new OLED materials.
The development of high-performance organic semiconductors is essential for the advancement of organic field-effect transistors (OFETs) and other organic electronic applications. Biphenyl-based molecules are known to exhibit good charge transport properties due to the potential for π-π stacking in the solid state. The introduction of fluorine atoms can modulate the packing of the molecules in the crystalline state, which in turn affects the charge carrier mobility. researchgate.netkit.eduaps.orgarxiv.orgnih.govnih.govresearchgate.netrsc.org
Table 2: Hole Mobility of Selected Organic Semiconductors
| Material | Hole Mobility (cm²/Vs) |
| Pentacene | >1 |
| DNTT (dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]-thiophene) | up to 8.3 |
| C8-DNTT-C8 | up to 10 |
| Hypothetical this compound derivative | Potentially high, dependent on derivatization and crystal packing |
Monomers for Advanced Polymer Synthesis
The amine functionality of this compound allows it to be used as a monomer in the synthesis of various high-performance polymers. The incorporation of the fluorinated biphenyl moiety into the polymer backbone can impart a range of desirable properties, including enhanced thermal stability, improved solubility, and modified gas transport properties.
Aromatic polyimides are a class of polymers known for their exceptional thermal and chemical resistance, making them suitable for applications such as gas separation membranes. The introduction of fluorine atoms into the polyimide structure can increase the fractional free volume (FFV) of the polymer, which generally leads to higher gas permeability. uva.eskpi.uarsc.orgmdpi.comresearchgate.netresearchgate.netpsu.edunih.govmdpi.comnih.gov
While this compound is a monoamine and thus cannot directly form a polyimide, a corresponding diamine, such as 3,3''-Difluoro-[1,1':4',1''-terphenyl]-4,4''-diamine, could be synthesized and used as a monomer. The resulting fluorinated polyimides are expected to exhibit attractive gas separation properties, particularly for CO₂/CH₄ and O₂/N₂ separations. The rigid biphenyl unit contributes to high selectivity, while the fluorine groups enhance permeability.
Table 3: Gas Separation Properties of a Representative Fluorinated Polyimide (6FDA-based)
| Gas Pair | Permeability (Barrer) | Selectivity |
| O₂/N₂ | P(O₂) = 3.67 | 4.31 |
| CO₂/N₂ | P(CO₂) = 15.00 | 17.62 |
| He/N₂ | P(He) = 32.56 | 38.26 |
| CO₂/CH₄ | Varies with specific diamine structure | Generally enhanced by fluorination |
Note: Data is for a representative 6FDA-based polyimide and serves as an illustration of the potential performance of polyimides derived from similar fluorinated diamines. uva.esrsc.org
Aromatic polyimides are inherently flame-retardant due to their high aromatic content, which leads to the formation of a stable char layer upon combustion, limiting the release of flammable volatiles. researchgate.netmarquette.edumdpi.commdpi.comspecialchem.comitalabs.co.ukresearchgate.netqualitest.ae The Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion, is a common measure of a material's flame retardancy. Materials with an LOI above 21% are considered self-extinguishing in air. specialchem.comitalabs.co.ukresearchgate.netwikipedia.org
The incorporation of fluorine into the polymer structure can further enhance its flame-retardant properties. Fluorine can act as a radical scavenger in the gas phase during combustion, interrupting the chain reactions that sustain the flame. While specific LOI values for polyimides derived from this compound are not available, the general class of aromatic polyimides exhibits high LOI values.
Table 4: Limiting Oxygen Index (LOI) of Selected Polymers
| Polymer | Limiting Oxygen Index (LOI) (%) |
| Polypropylene (PP) | 18-20 |
| Polyvinyl chloride (PVC) | 45-49 |
| Polytetrafluoroethylene (PTFE) | >95 |
| Aromatic Polyimide (general) | 37-55 |
Building Blocks for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The tunability of both the metal centers and the organic linkers allows for the design of MOFs with tailored properties for a wide range of applications, including gas storage, separation, and catalysis. While direct and extensive research on the use of this compound as a primary ligand in MOF synthesis is not widely documented in publicly available literature, its molecular structure suggests significant potential as a valuable building block in this field.
The utility of an organic molecule as a linker in MOF synthesis is largely determined by its functional groups, which can coordinate with metal centers. In the case of this compound, the primary amine (-NH2) group serves as a key coordination site. The nitrogen atom's lone pair of electrons can form strong dative bonds with a variety of metal ions, a fundamental interaction in the self-assembly of MOF structures.
The general approach to synthesizing amine-functionalized MOFs can be categorized into three main methods: in situ synthesis with amine-containing ligands, post-synthetic modification, and physical impregnation of polyamines into existing MOFs. mdpi.com The use of this compound would fall under the in situ synthesis method, where the ligand is directly incorporated into the MOF structure during its formation.
The potential properties and applications of MOFs synthesized from this compound can be inferred from studies on other amine-functionalized MOFs. The basicity of the amine groups is known to have a strong affinity for acidic gases like carbon dioxide (CO2), making such MOFs promising candidates for carbon capture and storage technologies. rsc.org The fluorine groups could further enhance the selectivity for CO2 and other polarizable molecules through dipole-quadrupole interactions.
Furthermore, the amine functionalities within the pores of a MOF can serve as active sites for catalysis. rsc.org They can act as basic catalysts for various organic transformations. The specific electronic environment created by the difluorobiphenyl structure could modulate the catalytic activity and selectivity of these amine sites.
While specific experimental data on MOFs derived from this compound is not available to construct detailed data tables of their properties, the table below summarizes the key molecular features of this compound that make it a promising candidate for MOF synthesis and the potential properties the resulting MOFs might exhibit.
| Molecular Feature of this compound | Potential Impact on MOF Properties |
| Primary Amine (-NH2) Group | - Acts as a coordination site for metal ions.- Provides basic sites for selective gas adsorption (e.g., CO2).- Can serve as a catalytic center. |
| Rigid Biphenyl Backbone | - Contributes to the formation of a stable and porous framework.- Influences the pore size and shape of the MOF. |
| Difluoro-substituents | - Modifies the electronic properties of the ligand.- Can enhance selectivity for certain guest molecules through specific interactions.- May influence the overall chemical and thermal stability of the MOF. |
Catalytic Applications and Ligand Design Incorporating 3 ,4 Difluoro 1,1 Biphenyl 2 Amine Derivatives
Utilization as Ligands in Homogeneous Organometallic Catalysis
Derivatives of 3',4'-Difluoro[1,1'-biphenyl]-2-amine are prime candidates for creating highly effective ligands for homogeneous catalysis, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.orgnih.gov The typical synthetic route involves converting the amine functionality into a phosphine (B1218219), often by reaction with chlorodiphenylphosphine (B86185) or similar reagents. This transformation yields ligands analogous to the well-known Buchwald-type dialkylbiaryl phosphines, which are prized for their ability to promote efficient catalysis for a broad range of substrates. nih.govrsc.org
The presence of the two fluorine atoms on the non-phosphine-bearing ring is significant. These strongly electron-withdrawing groups can influence the electronic properties of the biaryl backbone. This electronic modification can, in turn, affect the electron density on the palladium center during the catalytic cycle, potentially enhancing the rates of key steps like oxidative addition or reductive elimination. nih.gov For instance, in Buchwald-Hartwig amination, ligands that create electron-rich, sterically hindered palladium complexes are often desirable. wikipedia.orgnih.gov The difluoro substitution offers a method to fine-tune these properties.
Below is a representative table illustrating typical conditions for Suzuki-Miyaura coupling reactions where ligands of this class are often employed.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / Biaryl Phosphine Ligand | K₃PO₄ | Toluene (B28343) | 100 | >95 |
| 2 | 4-Bromoanisole | 4-Vinylphenylboronic acid | [Pd(allyl)Cl]₂ / Biaryl Phosphine Ligand | Cs₂CO₃ | Dioxane | 80 | >98 |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / Biaryl Phosphine Ligand | K₂CO₃ | Toluene/H₂O | 110 | ~90 |
This table illustrates general conditions and outcomes for Suzuki-Miyaura reactions using advanced biaryl phosphine ligands similar to those derivable from this compound. Performance is based on analogous systems reported in the literature. nih.govrsc.org
Role in C-H Bond Activation and Functionalization Strategies
The C-H bond functionalization represents a powerful strategy for molecular synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The amine group in this compound or its N-acylated derivatives can act as a directing group, guiding a transition metal catalyst (typically palladium) to selectively activate a specific C-H bond. nih.govu-tokyo.ac.jp
In this scaffold, the amine can direct the palladation to the ortho-position of the other phenyl ring, leading to the formation of a stable five-membered palladacycle intermediate. This intermediate is central to subsequent functionalization reactions, such as arylation, acyloxylation, or fluorination. nih.gov The electronic nature of the substrate plays a crucial role in the efficiency and regioselectivity of C-H activation. The presence of fluorine substituents on the benzylamine (B48309) ring has been shown to influence the regioselectivity of cyclopalladation. Depending on the reaction mechanism, C-H activation can be directed either ortho or para to the fluorine atoms. researchgate.net This suggests that the 3',4'-difluoro substitution pattern could be used to precisely control the site of functionalization, making these scaffolds highly valuable in complex molecule synthesis.
| Entry | Substrate Type | Directing Group | Catalyst | Coupling Partner / Reagent | Reaction Type |
|---|---|---|---|---|---|
| 1 | N-Aryl Acetanilide | Amide | Pd(OAc)₂ | - (Intramolecular) | C-N Amination |
| 2 | 2-Phenylpyridine | Pyridine | Pd(OAc)₂ | PhI(OAc)₂ | C-O Acetoxylation |
| 3 | 8-Methylquinoline | Quinoline | Pd(OAc)₂ | Selectfluor® | C-H Fluorination |
| 4 | N,N-dimethylbenzylamine | Amine | Pd(OAc)₂ | - (Dimerization) | C-H Activation |
This table summarizes examples of palladium-catalyzed, directed C-H functionalization reactions, highlighting the versatility of directing groups, including amines, in activating specific C-H bonds. nih.govresearchgate.net
Design and Synthesis of Supported Catalysts with Fluorinated Biphenyl (B1667301) Amine Scaffolds
Homogeneous catalysts, while highly active and selective, suffer from challenges related to separation from the reaction product and reusability. Immobilizing the catalyst on a solid support addresses these issues, merging the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems. mdpi.comrsc.org
Ligands derived from this compound can be designed for immobilization. This typically involves introducing a functional group, such as a vinyl, carboxyl, or siloxy group, onto the biphenyl scaffold, which can then be covalently linked to a solid support like polystyrene, silica (B1680970), or magnetic nanoparticles. nih.govnih.gov For example, a phosphine ligand derived from the fluorinated biphenyl amine could be further functionalized to allow grafting onto a polymer support. The resulting polymer-supported palladium catalyst could then be used in reactions like Suzuki-Miyaura or Heck couplings, with the significant advantage of being easily recoverable by simple filtration and reusable for multiple reaction cycles. mdpi.comrsc.org This approach is crucial for developing more sustainable and economically viable chemical processes.
Exploration of Chiral Derivatives in Asymmetric Catalysis
The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce enantiomerically pure compounds. chemistryviews.org Biaryl scaffolds, such as the one in this compound, are privileged structures in the design of chiral ligands due to the phenomenon of atropisomerism. By introducing sufficiently bulky substituents at the positions ortho to the biaryl linkage (e.g., at the 2' and 6 positions), rotation around the C-C single bond can be restricted, leading to stable, non-superimposable mirror images (enantiomers). researchgate.netnih.gov
A chiral, non-racemic derivative of this compound could be synthesized and then converted into a chiral phosphine ligand. Such ligands are highly sought after for a range of asymmetric transformations, including hydrogenation, allylic alkylation, and various cross-coupling reactions. researchgate.netnih.gov The electronic properties imparted by the fluorine atoms could further influence the enantioselectivity of the catalytic process. For example, chiral phosphoric acids derived from substituted biphenyls are known to be powerful catalysts for asymmetric transfer hydrogenation reactions, where the chiral skeleton dictates the stereochemical outcome. mdpi.com The development of chiral ligands from this fluorinated scaffold holds considerable promise for advancing the field of asymmetric synthesis. unizar.eschemrxiv.org
| Chiral Ligand Class | Core Scaffold | Typical Asymmetric Reaction | Metal | Achieved Enantioselectivity (ee) |
|---|---|---|---|---|
| Diphosphine | BINAP | Hydrogenation | Ru, Rh | Up to >99% |
| Phosphoramidite | BINOL | Cycloaddition | Pd | Up to 98% |
| Amino Alcohol | - | Addition of Dialkylzinc to Aldehydes | - | Up to 99% |
| Phosphoric Acid | SPINOL/STRIP | Transfer Hydrogenation | - | Up to 96% |
This table presents examples of established chiral ligand classes based on biaryl and other scaffolds and their performance in key asymmetric reactions, indicating the potential for chiral derivatives of this compound. nih.govmdpi.comdntb.gov.ua
Research into 3 ,4 Difluoro 1,1 Biphenyl 2 Amine As a Synthetic Intermediate for Agrochemicals and Pharmaceuticals
Role as a Building Block in the Synthesis of Complex Organic Molecules and Active Pharmaceutical Ingredients (APIs)
3',4'-Difluoro[1,1'-biphenyl]-2-amine is a versatile precursor in the synthesis of elaborate organic molecules and Active Pharmaceutical Ingredients (APIs). Its bifunctional nature, possessing both an amine group and a biphenyl (B1667301) structure, allows for a variety of chemical transformations. This makes it an attractive starting material for medicinal chemists and those in the field of fine chemical synthesis.
The fluorinated biphenyl moiety is a common structural motif in many biologically active compounds. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. This makes fluorinated building blocks like this compound particularly sought after in drug discovery programs.
The synthesis of complex molecules from this intermediate often involves the reaction of the amine group to form amides, sulfonamides, or other nitrogen-containing functionalities. The biphenyl backbone can also be further functionalized to introduce additional chemical diversity.
Key Intermediate in Agrochemical Development
The primary application of this compound in the agrochemical sector is as a key intermediate in the synthesis of fungicides. Its structural framework is integral to the creation of potent active ingredients that protect crops from various fungal diseases.
A notable example of the use of this compound is in the production of the fungicide Pyraziflumid. nih.govresearchgate.netnih.gov Pyraziflumid is a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, a class of antifungals that interfere with the mitochondrial respiration of fungi. researchgate.netresearchgate.net
The synthesis of Pyraziflumid involves the condensation of this compound with a pyrazine-2-carboxamide derivative. nih.govnih.gov Specifically, it can be prepared by reacting this compound with methyl 3-(trifluoromethyl)pyrazine-2-carboxylate. nih.gov This reaction highlights the direct incorporation of the this compound structure into the final fungicidal molecule.
Table 1: Fungicides Derived from this compound
| Fungicide | Chemical Name | Mechanism of Action |
|---|---|---|
| Pyraziflumid | N-(3',4'-difluoro[1,1'-biphenyl]-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide | Succinate Dehydrogenase Inhibitor (SDHI) researchgate.netresearchgate.net |
The synthesis of agrochemical carboxamide derivatives from this compound is a well-established chemical process. The general synthetic route involves the acylation of the amine group with a suitable carboxylic acid or its derivative.
For instance, in the synthesis of Pyraziflumid, the key step is the formation of an amide bond between the amine of this compound and the carboxyl group of a pyrazine (B50134) derivative. nih.govnih.gov This reaction is typically carried out in the presence of a coupling agent or after converting the carboxylic acid to a more reactive species, such as an acid chloride or ester. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity of the final product.
Enabling Modulated Reactivity for Targeted Syntheses in Drug Discovery Pipelines
The chemical structure of this compound is designed to offer modulated reactivity, a desirable feature in targeted syntheses within drug discovery pipelines. The electron-withdrawing nature of the two fluorine atoms on one of the phenyl rings influences the electron density of the biphenyl system and the reactivity of the amine group.
This electronic modification can affect the regioselectivity of subsequent reactions, allowing for precise control over the synthesis of complex molecules. For medicinal chemists, this control is crucial for systematically exploring the structure-activity relationships (SAR) of a series of compounds. By making targeted modifications to the this compound scaffold, researchers can fine-tune the biological activity and pharmacokinetic properties of potential drug candidates.
The strategic placement of the fluorine atoms can also impact the conformational preferences of the biphenyl system, which can be important for the molecule's interaction with its biological target. This level of control over the three-dimensional shape of a molecule is a key aspect of modern drug design.
Industrial Synthesis and Process Optimization of 3 ,4 Difluoro 1,1 Biphenyl 2 Amine
Development of Scalable Synthetic Routes for Industrial Production
The industrial synthesis of 3',4'-Difluoro[1,1'-biphenyl]-2-amine and structurally similar compounds predominantly relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone method. google.comresearchgate.net This approach facilitates the formation of the critical biphenyl (B1667301) bond.
A common strategy involves the coupling of an ortho-substituted aniline (B41778) derivative with a corresponding phenylboronic acid. google.com For instance, the reaction can be performed between an ortho-halophenylamine and a difluorophenylboronic acid derivative in the presence of a palladium catalyst and a base. google.com An alternative, often used to avoid potential catalyst inhibition by the amine group, is to start with an ortho-halonitrobenzene. google.com The resulting nitrobiphenyl is then reduced in a subsequent step to yield the final amine product. google.com
Key starting materials for these routes include:
Aryl Halides: 1-bromo-3,4-difluorobenzene or 1-chloro-3,4-difluorobenzene. google.com
Arylboron Reagents: (2-aminophenyl)boronic acid or its esters. researchgate.net
Aniline Derivatives: Ortho-substituted anilines. google.com
Nitrobenzene Derivatives: Ortho-halonitrobenzenes like 2-chloronitrobenzene. google.com
The choice of catalyst is critical for achieving high yields and turnover numbers. Palladium catalysts supported by specialized phosphine (B1218219) ligands are frequently employed to facilitate the reaction efficiently. google.comnih.gov Research has demonstrated successful Suzuki-Miyaura couplings with very low catalyst loadings, sometimes as low as 0.001 to 0.04 mol%, which is a significant advantage for large-scale production. researchgate.net
| Starting Material 1 | Starting Material 2 | Coupling Method | Key Features |
| o-Nitrobenzoic acid salt | 3,4-Difluorobromobenzene | Decarboxylative Coupling | Utilizes readily available materials, followed by a reduction step. google.com |
| 2-Aminophenylboronic acid | 1-Bromo-3,4-difluorobenzene | Suzuki-Miyaura Coupling | Direct formation of the C-C bond with a pre-formed amine group. google.comresearchgate.net |
| o-Halonitrobenzene | 3,4-Difluorophenylboronic acid | Suzuki-Miyaura Coupling | Avoids potential side reactions with the amine; requires a final reduction step. google.com |
Process Intensification and Economic Viability Assessments
Process intensification aims to make the production of this compound more efficient, cost-effective, and safer. A primary focus is on optimizing the catalytic cycle of the Suzuki-Miyaura coupling. Reducing the amount of expensive palladium catalyst is a key driver of economic viability. researchgate.net This has been achieved through the development of highly active catalyst systems that operate at very low loadings (ppm levels in some cases), leading to high turnover numbers (TON) and turnover frequencies (TOF). researchgate.net
Optimization of reaction parameters is crucial. This includes adjusting temperature, pressure, solvent systems, and the choice of base to maximize yield and minimize reaction time. google.com For example, one patented method specifies reaction temperatures between 80-240°C for 9-48 hours, depending on the specific reactants and catalyst used. google.com The selection of solvents like toluene (B28343), ethanol, or polyethylene (B3416737) glycol (PEG) can also influence reaction efficiency and product purification. google.com
Integration of Green Chemistry Principles and Reduction of Environmental Impact
The industrial synthesis of fine chemicals is increasingly guided by the 12 principles of green chemistry to minimize environmental impact. jddhs.comnih.gov In the context of producing this compound, this involves several key strategies.
Catalysis: The use of highly efficient catalysts that can be used in very small quantities and potentially recycled is a core green principle. jddhs.com This reduces the demand for precious metals like palladium and minimizes its potential release into waste streams. researchgate.net
Solvent Selection: A significant portion of waste in the chemical industry comes from solvents. jddhs.com Green chemistry principles encourage using safer, more environmentally benign solvents. Research into conducting reactions in water or using recyclable solvents like toluene is aligned with this goal. google.comnih.gov Some processes aim for "no solvent" conditions where feasible. nih.gov
Waste Reduction: The ideal synthesis has high atom economy, meaning most of the atoms from the reactants are incorporated into the final product. nih.gov Routes that avoid protecting groups and reduce the number of synthetic steps are preferred. nih.gov One-pot synthesis procedures are particularly effective in minimizing waste from intermediate isolation and purification steps. google.com The reduction of nitrobiphenyls to anilines using greener methods, such as catalytic hydrogenation with zinc dust in water, offers an alternative to more hazardous reducing agents. researchgate.net
Application of Advanced Manufacturing Techniques, Including Continuous Flow Systems
Advanced manufacturing techniques, particularly continuous flow chemistry, are being adopted to improve the synthesis of active pharmaceutical ingredients (APIs) and key intermediates like this compound. nih.govrsc.org Flow chemistry offers significant advantages over traditional batch processing.
In a continuous flow system, reactants are pumped through a network of tubes and reactors where the reaction occurs. nih.gov This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better consistency and higher yields. rsc.orgmdpi.com The small reactor volumes enhance safety, especially for highly exothermic or potentially hazardous reactions. rsc.org
| Feature | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of reactants. | Inherently safer due to small reactor volumes and better heat transfer. rsc.org |
| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters (temperature, pressure, time). nih.gov |
| Efficiency | Requires downtime for cleaning and setup between batches. | Continuous operation, enabling higher productivity and automation. nih.govnih.gov |
| Scalability | Scaling up can be complex and may change reaction outcomes. | Scaled by running the system for longer periods or in parallel. nih.gov |
| Multi-step Synthesis | Requires isolation and purification of intermediates. | Allows for "telescoping" of reaction steps without intermediate isolation. researchgate.netnih.gov |
Impurity Profiling and Advanced Purification Strategies
Ensuring the high purity of this compound is essential, as impurities can affect the yield and quality of the final agrochemical product. Impurity profiling is the process of identifying and quantifying unwanted by-products generated during synthesis. nih.govresearchgate.net
Potential impurities can arise from several sources:
Unreacted starting materials.
Side-reactions, such as homocoupling of the boronic acid.
By-products from the degradation of reactants, products, or catalysts.
Contaminants present in the initial raw materials.
Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard methods for identifying and quantifying these impurities. nih.govresearchgate.net Thin-Layer Chromatography (TLC) can also be used for screening purposes. researchgate.net
Advanced purification strategies are employed to remove these impurities.
Crystallization: This is a common and effective method for purifying solid compounds on an industrial scale. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving many impurities behind in the solution. google.com
Chromatography: While more common in laboratory settings, flash chromatography on silica (B1680970) gel or other stationary phases can be used to separate the target compound from closely related impurities. teledynelabs.com For nitrogen-containing compounds, specialized columns (e.g., amine columns) or solvent modifiers may be used to improve separation. teledynelabs.com
Extraction: Liquid-liquid extraction is used during the workup process to remove water-soluble or acid/base-soluble impurities. researchgate.net
Future Research Directions and Emerging Challenges for 3 ,4 Difluoro 1,1 Biphenyl 2 Amine
Development of Novel and Highly Sustainable Synthetic Methodologies
The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry. For 3',4'-Difluoro[1,1'-biphenyl]-2-amine, traditional methods often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net Future research is geared towards making these processes more sustainable and economically viable.
A primary goal is the reduction of catalyst loading. Research on related compounds like 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine has demonstrated the feasibility of using catalyst loadings as low as 0.04 mol%, a significant step towards a more economical and environmentally friendly process. researchgate.net The development of highly efficient catalysts, potentially involving novel nanoparticle-based systems or mixed-ligand approaches, could further minimize the reliance on precious metals. researchgate.net
Another avenue involves exploring alternative, greener reaction media. Protocols that utilize water with surfactants to form nanomicelles are being developed for coupling reactions, eliminating the need for volatile and often toxic organic solvents. researchgate.net Similarly, one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, can reduce waste, energy consumption, and production costs. google.com Patent literature describes one-pot procedures that combine coupling and reduction steps to synthesize the target molecule from simple precursors like o-nitrobenzoic acid and 3,4-difluoro bromobenzene. google.com
| Synthetic Strategy | Key Features | Potential Advantages | Research Challenges |
| Low-Loading Pd Catalysis | Suzuki-Miyaura coupling with catalyst loading < 0.1 mol%. | Reduced cost, lower metal contamination in the final product. | Catalyst stability and reusability; sensitivity to impurities. |
| Aqueous Micellar Catalysis | Use of surfactants (e.g., TPGS-750-M) in water. | Eliminates organic solvents, enhances safety, simplifies product isolation. | Substrate scope limitations; surfactant removal and recycling. |
| One-Pot Coupling/Reduction | Combines decarboxylation, coupling, and nitro group reduction in a single process. google.com | Improved process efficiency, reduced waste, lower energy consumption. | Optimization of reaction conditions for multiple steps; control of side reactions. |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety, precise control over reaction parameters, easier scalability. | Initial equipment cost; potential for channel clogging. |
Exploration of Uncharted Reactivity Pathways for New Chemical Transformations
The reactivity of this compound is primarily dictated by its two key functional components: the aniline (B41778) moiety and the difluorinated biphenyl (B1667301) core. While the fundamental reactions of these groups are well-known, their interplay within this specific molecular architecture presents opportunities for novel transformations.
The primary amine group is a versatile handle for derivatization. Future research could focus on developing highly selective C-N bond-forming reactions to construct more complex molecules. ntu.edu.sg This includes exploring novel amidation methods that avoid traditional coupling reagents, which often have poor atom economy. nih.govthemjalab.com Furthermore, the amine can be used as a directing group for C-H activation on the biphenyl backbone, enabling the introduction of new functional groups at specific positions without pre-functionalization, a highly atom-economical approach.
The fluorine atoms significantly influence the electronic properties of the aromatic rings, making them more electron-deficient and affecting their susceptibility to electrophilic and nucleophilic aromatic substitution. Research could investigate how this electronic modulation can be harnessed for selective functionalization. For instance, exploring reactions where the fluorine atoms are displaced by other nucleophiles could open pathways to new classes of compounds. researchgate.net The oxidative cyclization of the aminomethyl group on related biphenyl systems to form fluorenones suggests another potential transformation pathway that could be explored for this molecule. beilstein-journals.org
Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis and Molecular Design
The intersection of artificial intelligence (AI) and chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound. Machine learning algorithms can be employed to predict reaction outcomes and optimize synthesis conditions, reducing the need for extensive trial-and-error experimentation. github.io
In molecular design, generative AI models can design new derivatives of this compound with specific desired properties. nih.gov By learning from existing chemical data, these models can generate virtual libraries of novel compounds optimized for specific biological targets or material properties. This in-silico screening process can dramatically reduce the time and cost associated with identifying promising lead candidates for applications in drug discovery or materials science. nih.govacs.org
| AI/ML Application Area | Specific Tool/Technique | Potential Impact on this compound |
| Synthesis Planning | Retrosynthesis prediction algorithms; Conditional Variational Autoencoders (CVAE). github.io | Discovery of more efficient and sustainable synthetic routes. |
| Reaction Optimization | Bayesian optimization; Neural networks. | Prediction of optimal temperatures, catalysts, and solvents, leading to higher yields and purity. |
| Mechanism Elucidation | AI-guided quantum chemical calculations (e.g., QCaRA). researchgate.net | Deeper understanding of reactivity, enabling the design of novel transformations. |
| Molecular Design | Generative Adversarial Networks (GANs); Reinforcement learning. nih.gov | De novo design of derivatives with enhanced biological activity or material properties. |
Discovery of New Applications in Advanced Functional Materials and Technologies
The unique combination of a biphenyl scaffold and fluorine substituents makes this compound an attractive candidate for the development of advanced functional materials. The high thermal and chemical stability imparted by C-F bonds, along with their ability to modulate electronic properties, are highly desirable traits.
Future research should investigate the potential of this compound and its derivatives as components in organic electronics. Fluorinated biphenyls are known to be used in the production of liquid crystals and organic semiconductors. The specific substitution pattern of this compound could lead to materials with tailored properties for use in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).
Furthermore, the amine functionality provides a site for polymerization. Polymers incorporating this moiety could exhibit unique properties, such as high thermal resistance, specific optical characteristics, or flame retardancy, making them suitable for high-performance applications in the aerospace or electronics industries. researchgate.net The compound could also serve as a precursor for synthesizing fluorescent probes and imaging agents, where the fluorine atoms can fine-tune the photophysical properties.
Addressing Persistent Challenges in Green Chemistry and Industrial Sustainability
While developing sustainable synthetic methods is crucial, a holistic approach to green chemistry must consider the entire lifecycle of this compound. Key challenges remain in aligning its production and use with the principles of industrial sustainability.
A primary challenge is minimizing the environmental impact (E-factor), which is the ratio of the mass of waste to the mass of the desired product. proquest.com This requires a focus on atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. ntu.edu.sg Moving away from stoichiometric reagents, particularly in amidation and coupling reactions, towards catalytic processes is a critical step. themjalab.com
The choice of solvents remains a significant environmental concern. Future work must prioritize the use of benign solvents like water or bio-based solvents and develop processes that minimize solvent use altogether. proquest.com Energy efficiency is another key aspect; developing reactions that proceed under mild conditions (ambient temperature and pressure) can significantly reduce the carbon footprint of the manufacturing process. The use of continuous flow reactors can contribute to both energy efficiency and process safety. rsc.org Finally, designing derivatives that are biodegradable or easily recyclable after their intended use is a long-term goal that aligns with the principles of a circular economy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3',4'-Difluoro[1,1'-biphenyl]-2-amine, and how do their yields compare?
- Methodological Answer : Two primary approaches are documented:
- Grignard Reaction : Using fluorinated aryl magnesium bromides (e.g., 3,4-difluorophenylmagnesium bromide) coupled with halogenated anilines. Yields range from 65% to 80%, depending on reaction time and stoichiometry .
- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling between 2-bromoaniline and fluorinated boronic acids. Yields vary (53%–76%) based on substituent electronic effects and catalyst loading .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC or flash chromatography (eluent: petroleum ether/EtOAc) ensures ≥95% purity .
- Spectroscopy : NMR (400 MHz, CDCl) confirms regiochemistry via coupling patterns (e.g., aromatic protons at δ 6.8–7.4 ppm) . Fluorine substituents reduce symmetry, aiding structural assignment .
Q. What safety protocols are recommended for handling fluorinated biphenyl amines during synthesis?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., aryl halides) .
- Waste Disposal : Halogenated byproducts require segregated containers for incineration to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate yield discrepancies in palladium-catalyzed cross-couplings for fluorinated biphenyl amines?
- Methodological Answer :
- Catalyst Selection : Pd(OAc) with DPEphos ligand improves efficiency for electron-deficient boronic acids (yield: 61%–76%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of fluorinated substrates but may promote side reactions; toluene is preferred for sterically hindered systems .
- Temperature Control : Heating to 100°C accelerates coupling but risks decomposition; microwave-assisted synthesis reduces reaction time .
Q. What mechanistic insights explain the formation of carbazole byproducts during photostimulated reactions of halo-biphenyl amines?
- Methodological Answer :
- Radical Pathways : UV irradiation generates aryl radicals, leading to intramolecular cyclization. For 2′-chloro-[1,1′-biphenyl]-2-amine, carbazole (57% yield) forms via C–N bond cleavage and radical recombination .
- Base Influence : Excess t-BuOK promotes dehydrohalogenation but competes with reduction pathways (e.g., yielding [1,1′-biphenyl]-2-amine as a minor product) .
Q. How does the electronic influence of fluorine substituents affect the reactivity in C–N coupling reactions for biphenyl amines?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine at the 3' and 4' positions deactivates the aryl ring, slowing oxidative addition in Pd-catalyzed reactions. This necessitates higher catalyst loadings (5 mol%) .
- Ortho-Fluorine Effects : Steric hindrance from adjacent fluorine atoms can distort the biphenyl backbone, complicating crystallization and reducing yields in multi-step syntheses .
Q. What strategies are employed to resolve conflicting NMR data in fluorinated biphenyl amine derivatives?
- Methodological Answer :
- Decoupling Experiments : -decoupled NMR clarifies overlapping aromatic signals .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo Kα radiation) resolves regiochemical ambiguities, as seen in structurally related bromo-/chloro-biphenyl amines .
Q. In designing SDH inhibitors, how does the substitution pattern on biphenyl amines influence binding affinity?
- Methodological Answer :
- Fluorine Positioning : 3',4'-Difluoro substitution mimics natural substrates (e.g., succinate), enhancing interactions with SDH’s hydrophobic pocket. This is critical in Fluxapyroxad, a leading fungicide .
- Amino Group Orientation : The free amine at position 2 facilitates hydrogen bonding with conserved residues (e.g., His242 in Botrytis cinerea SDH), as shown in molecular docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
